![molecular formula C6H9BrN2S B1442367 5-Bromo-4-isopropylthiazol-2-amine CAS No. 1025700-49-5](/img/structure/B1442367.png)
5-Bromo-4-isopropylthiazol-2-amine
Overview
Description
5-Bromo-4-isopropylthiazol-2-amine is a chemical compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms is substituted with a bromine atom, and another carbon atom is substituted with an isopropyl group .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 221.12 g/mol .Scientific Research Applications
Synthesis of Thiazolo and Pyrimidine Derivatives
5-Bromo-4-isopropylthiazol-2-amine is used in the synthesis of various chemical compounds. Bakavoli et al. (2006) demonstrated its application in forming new thiazolo[4,5-d]pyrimidine derivatives through sequential treatment with ethanolic ammonia and secondary amines (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Catalysis and Amination
Ji et al. (2003) explored its use in catalyzed amination, specifically the amination of 5-bromo-2-chloropyridine, resulting in high yields and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Reaction with Amines
The reactivity of compounds similar to this compound with amines was studied by Weiss and Cromwell (1974), showing the formation of various substituted compounds, indicating a broad range of chemical reactions it can participate in (Weiss & Cromwell, 1974).
Solid-Phase Synthesis
Pulici and Quartieri (2005) demonstrated its role in solid-phase synthesis, specifically in the preparation of 2-amino-5-alkylidene-thiazol-4-ones, a process that involves several steps including loading on bromo-Wang resin and subsequent reactions (Pulici & Quartieri, 2005).
Novel Synthesis Methods
Mahdavi et al. (2012) used it in a one-pot, four-component reaction to synthesize novel imidazo[2,1-b]thiazol-5-amine derivatives, demonstrating its versatility in multi-component chemical synthesis (Mahdavi et al., 2012).
In Vitro Toxicity Evaluation
Oliveira et al. (1999) investigated the in vitro toxicity of compounds related to this compound, providing insights into its biological interactions and potential therapeutic applications (Oliveira et al., 1999).
Safety and Hazards
According to the safety data sheet, 5-Bromo-4-isopropylthiazol-2-amine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .
properties
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKYAYJIVQOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705445 | |
Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025700-49-5 | |
Record name | 5-Bromo-4-(1-methylethyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025700-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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